molecular formula C13H10N2O B8488634 5-phenoxy-1H-pyrrolo[2,3-b]pyridine

5-phenoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8488634
M. Wt: 210.23 g/mol
InChI Key: BZNQGRSEUXTOEW-UHFFFAOYSA-N
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Description

5-phenoxy-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C13H10N2O and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

5-phenoxy-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H10N2O/c1-2-4-11(5-3-1)16-12-8-10-6-7-14-13(10)15-9-12/h1-9H,(H,14,15)

InChI Key

BZNQGRSEUXTOEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CN=C3C(=C2)C=CN3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1H-Pyrrolo[2,3-b]pyridin-5-ol (6, 645 mg, 4.81 mol) and copper(I) oxide (860 mg, 6.0 mmol) in pyridine (10 mL), bromobenzene (31, 422 uL, 4.01 mmol) was added. The mixture was heated to 115° C. for 24 hours. The reaction mixture was treated with 1N HCl and extracted with ethyl acetate. The organic layer was washed with NH4OH/NH4Cl (1:4), saturated aqueous NH4Cl twice, water, and brine, dried over anhydrous magnesium sulfate, filtrated and concentrated. The desired compound was isolated with silica gel column chromatography (50-70% ethyl acetate/hexane) to provide the compound (P-0035, 88 mg, 10%). MS (ESI) [M+H+]+=211.2.
Quantity
645 mg
Type
reactant
Reaction Step One
Quantity
422 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
860 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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